![molecular formula C13H13F3N4OS2 B2641877 N-ethyl-N'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea CAS No. 692287-74-4](/img/structure/B2641877.png)
N-ethyl-N'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
“N-ethyl-N’-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea” is a chemical compound with a complex structure . It is also known by other synonyms such as "3-ethyl-1-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl] urea" .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups. It includes a thiadiazole ring, a urea group, a trifluoromethyl group, and a benzyl group . The exact structure can be determined using techniques like NMR spectroscopy and X-ray crystallography .Scientific Research Applications
Anticancer Activity
1,3,4-Thiadiazole derivatives have garnered attention for their potential as anticancer agents. These compounds can interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression. Researchers have explored the cytotoxic properties of 1,3,4-thiadiazoles, including their impact on various cancer cell lines . Further investigations into the specific mechanisms of action and structure-activity relationships are ongoing.
Anti-Inflammatory Effects
Certain 1,3,4-thiadiazole derivatives exhibit anti-inflammatory properties. For instance, compounds containing an indole moiety have demonstrated anti-inflammatory and analgesic activities. These effects are crucial for managing inflammatory conditions and pain . The compound may contribute to this area of research.
Antimicrobial Potential
Imidazole-containing compounds, including 1,3,4-thiadiazoles, have been explored for their antimicrobial activity. These derivatives can target bacteria, fungi, and parasites. Researchers investigate their efficacy against specific pathogens, aiming to develop novel antimicrobial agents .
Ulcerogenic Activity
While not always desirable, understanding ulcerogenic effects is essential for drug safety. Some 1,3,4-thiadiazoles, including the compound , have been evaluated for their ulcerogenic potential. Researchers assess their impact on gastric mucosa and gastrointestinal health .
Future Directions
Mechanism of Action
Target of action
They have been used in the development of various pharmaceuticals, agrochemicals, and materials .
Mode of action
Some 1,3,4-thiadiazole-based compounds have been found to induce apoptosis via the caspase-dependent pathway .
Biochemical pathways
1,3,4-thiadiazole-based compounds have been found to affect various pathways, leading to diverse biological activities .
Result of action
Some 1,3,4-thiadiazole-based compounds have been found to exhibit cytotoxic activity against certain cancer cell lines .
properties
IUPAC Name |
1-ethyl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4OS2/c1-2-17-10(21)18-11-19-20-12(23-11)22-7-8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKNAOHWMYPARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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